Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthesis might involve:
Acylation of Piperazine: Reacting piperazine with 1-oxo-3-(1-piperidinyl)propyl chloride and 1-piperidinylacetyl chloride under basic conditions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include:
Batch Reactors: Using batch reactors to control the reaction time, temperature, and pressure.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be used to study the effects of piperazine derivatives on various biological systems.
Medicine
Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-parasitic, anti-inflammatory, and anti-cancer properties.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets such as receptors or enzymes. This compound might exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.
Inhibiting Enzymes: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its anti-parasitic properties.
1-(1-oxo-3-(1-piperidinyl)propyl)piperazine: A related compound with similar structural features.
4-(1-piperidinylacetyl)piperazine: Another derivative with potential pharmacological effects.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which might confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
88514-22-1 |
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Molecular Formula |
C19H36Cl2N4O2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-[4-(2-piperidin-1-ylacetyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C19H34N4O2.2ClH/c24-18(7-12-20-8-3-1-4-9-20)22-13-15-23(16-14-22)19(25)17-21-10-5-2-6-11-21;;/h1-17H2;2*1H |
InChI Key |
DOPJURRPSNCSKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)CN3CCCCC3.Cl.Cl |
Origin of Product |
United States |
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